1-(2-bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole
Description
1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole is a halogenated triazole derivative featuring a 2-bromo-4-chlorophenyl group at position 1 and a trifluoromethyl group at position 4 of the triazole ring (CAS: 1445866-55-6) . This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for 1,4-disubstituted triazoles, followed by Suzuki coupling to introduce the aryl boronic ester group (59% yield over two steps) . Its structural uniqueness lies in the synergistic presence of bromo and chloro substituents on the phenyl ring, which enhance steric bulk and lipophilicity, and the electron-withdrawing trifluoromethyl group, which stabilizes the triazole core. The compound has been utilized as a key intermediate in the preclinical development of asundexian (BAY 2433334), an oral Factor XIa inhibitor .
Properties
IUPAC Name |
1-(2-bromo-4-chlorophenyl)-4-(trifluoromethyl)triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClF3N3/c10-6-3-5(11)1-2-7(6)17-4-8(15-16-17)9(12,13)14/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYMLXKJNVYVFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)N2C=C(N=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The CuAAC mechanism involves:
Key Experimental Conditions
| Parameter | Typical Values | Source |
|---|---|---|
| Catalyst | CuI, Cu(OAc)₂, CuBr | |
| Ligand | Triethylamine (TEA), 1,10-phenanthroline | |
| Solvent | Methanol/water, THF, DMF | |
| Temperature | Room temperature to 60°C | |
| Yield | 62–93% |
Example Synthesis :
1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole was synthesized by reacting 2-bromo-4-chlorophenyl azide with trifluoromethyl-substituted alkynes in the presence of CuI and TEA. Gram-scale reactions achieved 62% yield under blue LED irradiation.
An alternative route involves the reaction of diazo compounds with isocyanides under silver catalysis. This method enables the introduction of trifluoromethyl groups without requiring pre-functionalized alkynes.
Reaction Protocol
- Reagents : 2,2,2-Trifluorodiazoethane (CF₃CHN₂), Ag₂CO₃, 4Å molecular sieves.
- Solvent : DMF.
- Temperature : 40°C.
- Yield : 93% for analogous compounds.
Mechanistic Pathway :
Silver(I) facilitates the generation of a carbene intermediate from the diazo compound, which reacts with isocyanides to form triazoles. The trifluoromethyl group is introduced via the diazo reagent.
Suzuki–Miyaura Cross-Coupling After Click Chemistry
This multi-step strategy combines click chemistry with palladium-catalyzed coupling to introduce halogen substituents.
Synthetic Workflow
- Click Reaction : Azide-alkyne cycloaddition forms the triazole core.
- Cross-Coupling : Suzuki–Miyaura coupling introduces aryl or heteroaryl groups at the 5-position.
Conditions :
- Catalyst : Pd(OAc)₂ (5 mol%)
- Base : K₂CO₃
- Solvent : THF/H₂O (3:1)
- Temperature : 80–90°C
- Yield : 82–91%
Gram-Scale Synthesis
A scalable protocol for 1-(2-bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole employs optimized conditions to balance efficiency and cost.
Protocol Highlights
- Substrates : 2-Bromo-4-chlorophenyl azide (2f) and trifluoromethyl alkyne (1b).
- Catalyst : CuI, NEt₃.
- Solvent : NMP.
- Irradiation : Blue LEDs (20 W).
- Yield : 62% after chromatographic purification.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| CuAAC | High regioselectivity, mild conditions | Requires terminal alkynes |
| Diazo cycloaddition | Versatile for CF₃ introduction | Limited scalability |
| Suzuki–Miyaura | Late-stage functionalization | Multi-step process |
| Gram-scale CuAAC | Scalability, reproducibility | Moderate yields (62%) |
Optimization and Challenges
- Catalyst Choice : CuI offers higher activity than Cu(OAc)₂ but requires inert atmospheres.
- Solvent Effects : Polar aprotic solvents (DMF, NMP) enhance reaction rates.
- Halogen Reactivity : Bromine and chlorine substituents require careful handling to avoid substitution side reactions.
Data Summary
Table 1: Reaction Yields and Conditions
Chemical Reactions Analysis
Types of Reactions
1-(2-bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The triazole ring can participate in coupling reactions with other aromatic compounds, forming complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, phenyl derivatives, and complex aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is used in the development of agrochemicals, dyes, and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The presence of bromine, chlorine, and trifluoromethyl groups enhances its binding affinity and specificity, making it a potent molecule in various biological systems.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Yield: The target compound’s two-step yield (59%) is lower than triazoles synthesized via single-step CuAAC (e.g., 83% for 4cb ), reflecting the complexity of post-cycloaddition modifications like Suzuki coupling. Electron-withdrawing groups (e.g., CF3) generally reduce reaction efficiency in Sonogashira cross-couplings but enhance triazole stability .
Halogen vs. In contrast, methoxy groups (DX-04-06) may enhance solubility and hydrogen-bonding interactions in biological systems .
Biological Activity Trends :
- Halogenated triazoles (e.g., target compound, 4cb) are prioritized for antimicrobial and enzyme inhibition applications due to their enhanced binding to hydrophobic pockets in target proteins .
- Trimethoxyphenyl derivatives (e.g., 3e) exhibit anti-angiogenic activity, mimicking combretastatin A-4’s mechanism .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | DX-04-06 | 4cb |
|---|---|---|---|
| Molecular Weight (g/mol) | 364.5 | 382.8 | 337.3 |
| clogP (estimated) | 3.5 | 2.8 | 3.1 |
| Hydrogen Bond Acceptors | 3 | 4 | 3 |
| Rotatable Bonds | 2 | 5 | 3 |
| Synthetic Steps | 2 | 1 | 1 |
Key Insights:
- The target compound’s lower rotatable bond count (2 vs. 5 in DX-04-06) suggests greater conformational rigidity, which may enhance target selectivity .
- Higher clogP values correlate with increased blood-brain barrier permeability, though this may also reduce aqueous solubility.
Mechanistic and Application Comparisons
- Target Compound : Used in asundexian’s synthesis, highlighting its role in anticoagulant drug development. The bromo and chloro substituents facilitate Suzuki coupling for boronic ester formation .
- 4cb : Demonstrates antimicrobial activity, attributed to the 4-fluorophenyl group’s polarity and trifluoromethylbenzyl’s hydrophobic interactions .
- 3e : Acts as a combretastatin A-4 analog, where the trimethoxyphenyl group mimics the natural product’s tubulin-binding motif .
Biological Activity
1-(2-bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole (CAS No. 1445866-55-6) is a triazole derivative that has garnered attention for its potential biological activities, particularly in antibacterial and antifungal applications. This compound features a complex molecular structure characterized by the presence of bromine and chlorine substituents, which may influence its pharmacological properties.
- Molecular Formula : C9H4BrClF3N3
- Molecular Weight : 326.5 g/mol
- Structure : The compound contains a triazole ring, which is known for its biological activity against various pathogens.
Biological Activity Overview
The biological activity of 1-(2-bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole has been studied in various contexts, particularly focusing on its antibacterial properties.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial effects. A comparative analysis of various triazoles shows that modifications at different positions can enhance their efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound Name | MIC (µg/mL) | Bacterial Strain | Reference |
|---|---|---|---|
| 1-(2-bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole | TBD | S. aureus | |
| Other Triazoles | 0.25 - 32 | Various |
The mechanism by which triazoles exert their antibacterial effects often involves interference with bacterial DNA synthesis or cell wall formation. Specifically, the presence of halogen substituents like bromine and chlorine can enhance the binding affinity to bacterial targets such as DNA gyrase or other essential enzymes involved in cell wall synthesis.
Case Studies
Recent studies have highlighted the effectiveness of triazole derivatives in overcoming antibiotic resistance. For instance, compounds similar to 1-(2-bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics.
Case Study Summary:
- Study Focus : Evaluation of triazole derivatives against MRSA.
- Findings : Compounds displayed MIC values as low as 0.25 µg/mL, suggesting strong antibacterial activity compared to standard treatments .
Structure-Activity Relationship (SAR)
The structural modifications in triazole compounds play a crucial role in their biological activity. The introduction of different substituents can lead to variations in potency and spectrum of activity. For example:
- Bromine and chlorine substituents at specific positions have been linked to increased antibacterial efficacy.
- The trifluoromethyl group is known to enhance lipophilicity, potentially improving cell membrane penetration.
Q & A
Basic: What are the standard synthetic routes for synthesizing 1-(2-bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging halogenated aryl azides and trifluoromethyl-substituted alkynes. A general protocol involves:
- Step 1 : Preparation of 2-bromo-4-chlorophenyl azide from the corresponding aniline via diazotization and sodium azide substitution .
- Step 2 : Reaction with 3,3,3-trifluoropropyne under Cu(I) catalysis (e.g., CuSO₄·Na ascorbate) in a 1:1 DMF/H₂O solvent system at 60°C for 12 hours .
- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc 4:1). Reported yields range from 65–78% .
Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?
- NMR : ¹H/¹³C NMR identifies regioselectivity (1,4-disubstitution pattern) and trifluoromethyl integration. The ¹⁹F NMR signal at δ −62 ppm confirms CF₃ group integrity .
- X-ray crystallography : Resolves ambiguities in substitution patterns. For example, triazole ring planarity and dihedral angles (e.g., 52.3° between triazole and aryl groups) are validated via single-crystal studies .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 368.97) confirm molecular weight .
Advanced: How can researchers optimize regioselectivity in triazole formation to minimize byproducts?
Regioselectivity in CuAAC is influenced by:
- Substrate electronics : Electron-withdrawing groups (e.g., CF₃) favor 1,4-regiochemistry. Computational DFT studies (B3LYP/6-31G*) predict thermodynamic stability of 1,4-isomers .
- Catalyst tuning : Cu(I)-TBTA (tris(benzyltriazolylmethyl)amine) enhances selectivity for 1,4-triazoles by stabilizing the transition state .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve yield compared to THF due to better Cu(I) solubility .
Advanced: How to resolve contradictions between crystallographic data and computational structural models?
Discrepancies often arise from:
- Packing forces : Crystal lattice interactions (e.g., C–H⋯O/N hydrogen bonds) may distort bond angles versus gas-phase DFT models .
- Dynamic effects : X-ray data reflect static structures, whereas computational models (e.g., MD simulations) account for conformational flexibility.
Methodology :
Compare experimental (X-ray) and computed (DFT) torsion angles (e.g., Br–C–C=O torsion: 1.2° vs. 3.5° in DFT) .
Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., Br⋯Br contacts <3.6 Å indicate halogen bonding) .
Advanced: What experimental designs are recommended for studying biological activity in kinase inhibition assays?
- Target selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR, VEGFR) due to the compound’s aryl/CF₃ groups .
- Assay conditions :
- Use FRET-based assays with ATP-conjugated fluorophores (λex/em = 340/495 nm).
- IC₅₀ determination via dose-response curves (1 nM–100 µM range) .
- Control compounds : Include staurosporine (pan-kinase inhibitor) and structure-activity analogs (e.g., 4-chlorophenyl derivatives) to isolate CF₃ contributions .
Advanced: How to address synthetic challenges in scaling up while maintaining purity?
- Byproduct mitigation : Monitor azide decomposition (e.g., NaN₃ excess >1.2 eq. reduces diazo byproducts) .
- Workflow design :
- Replace column chromatography with recrystallization (solvent: EtOH/H₂O 3:1) for >99% purity .
- Implement inline FTIR to track reaction progress (disappearance of azide N₃⁻ peak at 2100 cm⁻¹) .
Basic: What are the known stability issues under storage conditions?
- Light sensitivity : Decomposition occurs under UV light (t₁/₂ = 48 hrs) due to C–Br bond cleavage. Store in amber vials at −20°C .
- Hydrolysis : Susceptible to aqueous basic conditions (pH >9). Use anhydrous DMSO for biological stock solutions .
Advanced: How to design SAR studies for trifluoromethyl group optimization?
- Analog synthesis : Replace CF₃ with CHF₂, CClF₂, or CF₂CF₃ to assess steric/electronic effects .
- Activity correlation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
